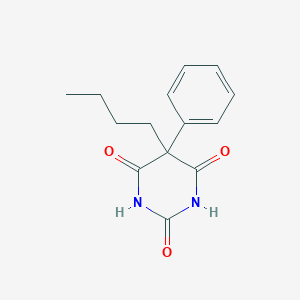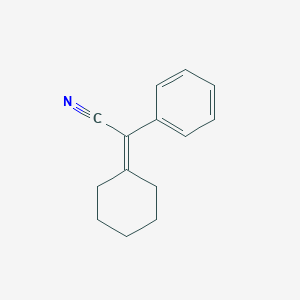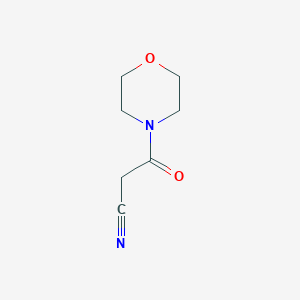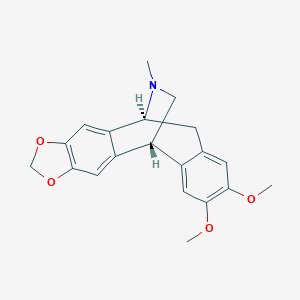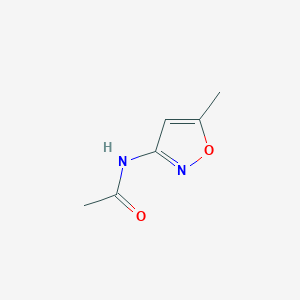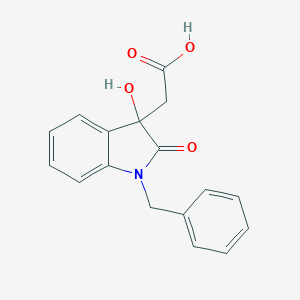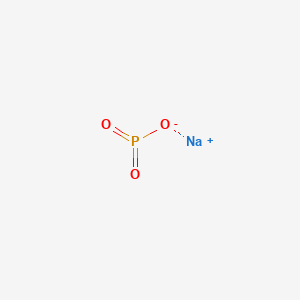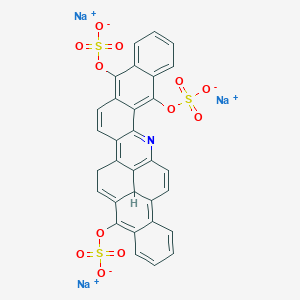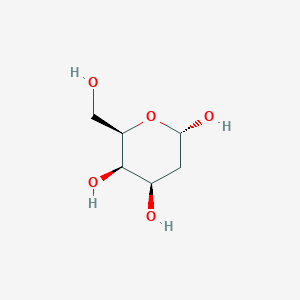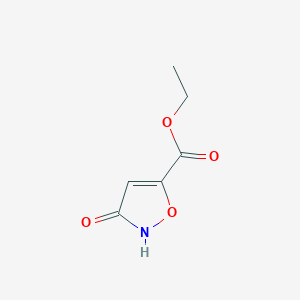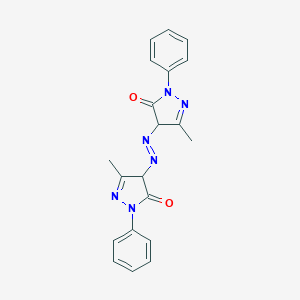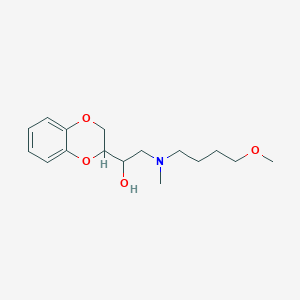
alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances. MDBP is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and has been found to have similar effects on the central nervous system. In recent years, MDBP has gained attention in the scientific community due to its potential applications in the field of neuroscience research.
Mecanismo De Acción
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can produce a range of effects on the central nervous system, including euphoria, increased sociability, and altered perception.
Efectos Bioquímicos Y Fisiológicos
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages as a research tool, including its ability to selectively activate specific neurotransmitter receptors in the brain, its ease of synthesis, and its relatively low toxicity. However, there are also limitations to using alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in laboratory experiments, including the potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is the development of new compounds based on the structure of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol that have improved efficacy and safety profiles. Another direction is the investigation of the long-term effects of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Métodos De Síntesis
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol typically begins with the reaction of 3,4-methylenedioxyphenylpropan-2-amine with formaldehyde, followed by the addition of butylamine and sodium cyanoborohydride. The resulting product is then subjected to a series of purification steps to obtain pure alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.
Aplicaciones Científicas De Investigación
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been used in several scientific studies to investigate its effects on the central nervous system. One study found that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. Another study showed that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can enhance the activity of certain brain regions involved in memory and learning.
Propiedades
Número CAS |
13627-82-2 |
|---|---|
Nombre del producto |
alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol |
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[4-methoxybutyl(methyl)amino]ethanol |
InChI |
InChI=1S/C16H25NO4/c1-17(9-5-6-10-19-2)11-13(18)16-12-20-14-7-3-4-8-15(14)21-16/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3 |
Clave InChI |
HBARXCFXLPAYCK-UHFFFAOYSA-N |
SMILES |
CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



